2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid
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Overview
Description
2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a benzene ring substituted with a sulfooxy group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid typically involves the sulfonation of a suitable precursor. One common method is the reaction of benzene with sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄) to form benzenesulfonic acid. This intermediate can then undergo further reactions to introduce the sulfooxy and pentyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy group to other functional groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzene compounds .
Scientific Research Applications
2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid involves its interaction with molecular targets and pathways. The sulfooxy group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid include other sulfonic acids, such as:
- Benzenesulfonic acid
- Toluene-4-sulfonic acid
- Methanesulfonic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the pentyl chain and the sulfooxy group. These structural features confer unique chemical properties and reactivity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
62606-57-9 |
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Molecular Formula |
C11H16O7S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(5-sulfooxypentyl)benzenesulfonic acid |
InChI |
InChI=1S/C11H16O7S2/c12-19(13,14)11-8-4-3-7-10(11)6-2-1-5-9-18-20(15,16)17/h3-4,7-8H,1-2,5-6,9H2,(H,12,13,14)(H,15,16,17) |
InChI Key |
UMRWQPNTMMLSAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCOS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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